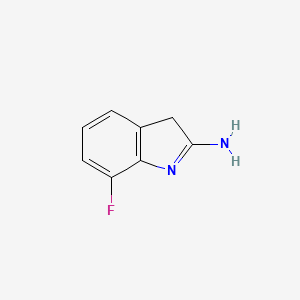
7-Fluoro-3H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3H-indol-2-amine is a fluorinated derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 3H-indol-2-amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 7-Fluoro-3H-indol-2-amine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into 7-fluoroindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: 7-Fluoroindole-2-carboxylic acid.
Reduction: 7-Fluoroindoline.
Substitution: Various 7-substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
7-Fluoro-3H-indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the unique properties imparted by the fluorine atom.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3H-indol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The fluorine atom can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3H-indol-2-amine: Similar structure but with a chlorine atom instead of fluorine.
7-Bromo-3H-indol-2-amine: Contains a bromine atom at the 7th position.
7-Iodo-3H-indol-2-amine: Features an iodine atom at the 7th position.
Uniqueness
7-Fluoro-3H-indol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, bioavailability, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-3H-indol-2-amine |
InChI |
InChI=1S/C8H7FN2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2,(H2,10,11) |
InChI Key |
HXFUXUSGLMHPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





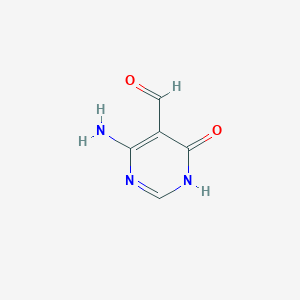

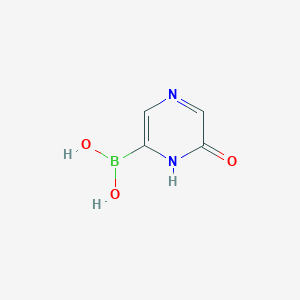


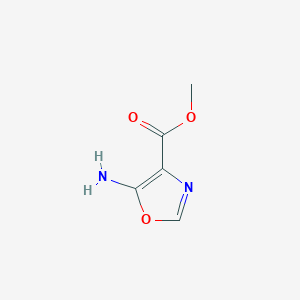
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)
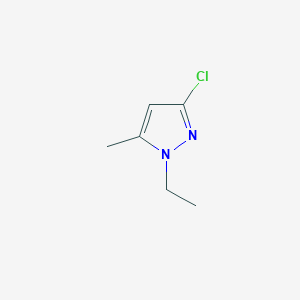

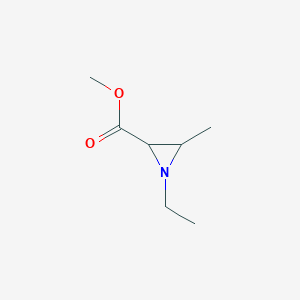
![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
